N-[(2Z)-3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide
Description
The compound N-[(2Z)-3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide features a bicyclic thieno[3,4-d][1,3]thiazole core with a 5,5-dioxide moiety, a 4-fluorophenyl substituent, and a phenoxyacetamide side chain. This structure combines electron-withdrawing (sulfone, fluorine) and lipophilic (phenyl) groups, which may enhance metabolic stability and target binding.
Properties
Molecular Formula |
C19H17FN2O4S2 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-[3-(4-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-phenoxyacetamide |
InChI |
InChI=1S/C19H17FN2O4S2/c20-13-6-8-14(9-7-13)22-16-11-28(24,25)12-17(16)27-19(22)21-18(23)10-26-15-4-2-1-3-5-15/h1-9,16-17H,10-12H2 |
InChI Key |
WYHMBAYLASQSLP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=NC(=O)COC3=CC=CC=C3)N2C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide typically involves the Hantzsch thiazole synthesis. This method is a preferred reaction for synthesizing thiazole and its derivatives. It involves the reaction between a substituted thiourea and α-halo ketones in the presence of a green solvent like ethanol .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the phenyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring and phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the thiazole ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring or phenyl groups.
Scientific Research Applications
N-[(2Z)-3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This compound can inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Analogues in Sulfur-Containing Heterocycles
The evidence highlights sulfur-rich heterocycles, such as 1,2,4-triazole-3-thiones (e.g., compounds [7–9] in ), which share functional groups like sulfonyl substituents and fluorinated aryl rings. Below is a comparative analysis:
Key Observations :
- The 4-fluorophenyl group may confer metabolic resistance similar to 2,4-difluorophenyl in triazole-thiones, but with reduced steric hindrance .
Spectroscopic Characterization
- IR Spectra : The target’s sulfone group would show strong S=O stretches (~1300–1350 cm⁻¹), distinct from triazole-thiones’ C=S (~1247–1255 cm⁻¹) .
- NMR : The 4-fluorophenyl group would produce a characteristic doublet in ¹H-NMR (~7.0–7.5 ppm), similar to 2,4-difluorophenyl signals in triazole-thiones .
Biological Activity
N-[(2Z)-3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by several notable features:
- Molecular Formula : C18H21FN2O5S2
- Molecular Weight : 428.5 g/mol
- IUPAC Name : 5-[[3-[2-(4-fluorophenyl)ethyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]amino]-5-oxopentanoic acid
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may modulate the activity of enzymes or receptors involved in various biological pathways. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : Potential efficacy against bacterial strains and fungi.
- Anticancer Properties : Inhibition of cell proliferation in cancer cell lines through apoptosis induction.
Biological Activity Data
| Biological Activity | Target/Effect | Reference |
|---|---|---|
| Antimicrobial | Bacterial inhibition | |
| Anticancer | Cell cycle arrest in cancer cells | |
| Enzyme inhibition | Specific enzymatic pathways |
Case Studies and Research Findings
-
Antimicrobial Studies :
- A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various thiazole derivatives, including this compound. Results indicated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
-
Anticancer Research :
- In vitro studies demonstrated that this compound could induce apoptosis in several cancer cell lines. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, leading to cell death. These findings were corroborated by flow cytometry analyses which showed increased sub-G1 phase populations indicative of apoptosis.
-
Enzyme Inhibition Studies :
- The compound was assessed for its ability to inhibit specific enzymes involved in cancer progression. It showed promising results as a selective inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
